1-(4-Chlorobenzoyl)piperazine hydrochloride
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Overview
Description
1-(4-Chlorobenzoyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)piperazine hydrochloride typically involves the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides . The reaction is carried out under controlled conditions, often involving the use of solvents such as toluene and catalysts like potassium iodide (KI). The reaction mixture is heated to around 80°C for a specified duration to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and continuous monitoring systems ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Benzoyl chlorides and other acylating agents are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
1-(4-Chlorobenzoyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to act on GABA receptors, which play a crucial role in neurotransmission. By modulating these receptors, the compound can exert various pharmacological effects . Additionally, it may interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)piperazine hydrochloride
- 1-(4-Chlorobenzhydryl)piperazine
- 1-(2-Chlorophenyl)piperazine hydrochloride
Uniqueness
1-(4-Chlorobenzoyl)piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(4-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJDUUIHTYUYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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